3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-8-12(1-5-17(16)20)2-6-18(23)22-10-13-7-15(11-21-9-13)14-3-4-14/h1,5,7-9,11,14H,2-4,6,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWRVZPESPLNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the chlorination and fluorination of a phenyl ring, followed by the introduction of a cyclopropyl group to a pyridine ring. The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated phenyl ring, where the chlorine or fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Impact on Molecular Weight: The cyclopropyl-pyridinylmethyl substituent likely results in a molecular weight similar to the thiophene analog (374.9 g/mol) .
Thermal Stability :
- Compounds with heterocyclic sulfanyl groups (e.g., 7c in ) exhibit higher melting points (134–178°C), suggesting stronger intermolecular interactions compared to aryl-substituted propanamides .
Pharmacological Activity :
- MR-39 (–6) demonstrates that propanamide derivatives with cyclopropyl and ureido groups can act as FPR2 agonists with anti-inflammatory effects at 10 mg/kg . The target compound’s cyclopropyl group may similarly enhance receptor binding or stability.
Pharmacological Potential
- Target Compound : The cyclopropyl group may improve blood-brain barrier penetration compared to polar substituents (e.g., methoxypiperidine or thiophene), making it suitable for neuroinflammatory targets .
- MR-39 Benchmark : The anti-inflammatory efficacy of MR-39 suggests that chloro-fluorophenyl propanamides are viable candidates for further optimization .
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H19ClF N
- Molecular Weight: 295.78 g/mol
- IUPAC Name: this compound
Research indicates that the presence of the 3-chloro-4-fluorophenyl moiety enhances the compound's interaction with biological targets. It has been shown to inhibit tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production, which is significant in various dermatological conditions and neurodegenerative diseases like Parkinson's disease . The compound's ability to bind effectively to the catalytic site of tyrosinase has been supported by molecular docking studies, suggesting a competitive inhibition mechanism that could lead to reduced melanin synthesis .
Efficacy in Biological Models
Studies utilizing Agaricus bisporus tyrosinase have demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl fragment exhibit enhanced inhibitory activity compared to reference compounds. This suggests that modifications to the chemical structure can lead to improved pharmacological profiles .
Case Studies
-
Tyrosinase Inhibition
- A study aimed at identifying new tyrosinase inhibitors synthesized various compounds incorporating the 3-chloro-4-fluorophenyl group. The results indicated that these compounds significantly inhibited tyrosinase activity, with some exhibiting IC50 values lower than existing inhibitors, thus highlighting their potential as therapeutic agents for hyperpigmentation disorders .
- Neuroprotective Potential
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
